molecular formula C6H6N2 B15318498 3-(2-propyn-1-yl)-1H-Pyrazole

3-(2-propyn-1-yl)-1H-Pyrazole

Cat. No.: B15318498
M. Wt: 106.13 g/mol
InChI Key: ILCLBLFFSMNLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Propyn-1-yl)-1H-Pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-propyn-1-yl)-1H-pyrazole typically involves the reaction of propargyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where propargyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Propyn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of 3-(2-propyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Propyn-1-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-propyn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Propyn-1-yl)-1H-pyrrole
  • 3-(2-Propyn-1-yl)-1H-pyridine
  • 3-(2-Propyn-1-yl)-1H-imidazole

Uniqueness

3-(2-Propyn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both an alkyne and a pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

5-prop-2-ynyl-1H-pyrazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-4-5-7-8-6/h1,4-5H,3H2,(H,7,8)

InChI Key

ILCLBLFFSMNLOT-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.